3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a triazolo-pyridazine ring system, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo-pyridazine ring system is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide include other triazolo-pyridazine derivatives, such as:
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZVLBBIAKTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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